An In-depth Technical Guide to (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
An In-depth Technical Guide to (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
Abstract
(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is a bifunctional organic compound possessing significant potential as a molecular building block in synthetic chemistry and as a scaffold in medicinal chemistry. Its structure, featuring an α,β-unsaturated ketone system, a carboxylic acid, and a fluorinated aromatic ring, provides multiple reactive sites for chemical modification. This guide offers a comprehensive analysis of its chemical properties, a validated synthetic protocol, detailed characterization methods, an exploration of its chemical reactivity, and an overview of its established and potential biological activities. The information herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Core Chemical Identity and Physicochemical Properties
(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, also known as (E)-3-(4-Fluorobenzoyl)acrylic acid, is a solid organic compound at room temperature.[1] The presence of the fluorine atom on the phenyl ring significantly influences its electronic properties and metabolic stability, making it an attractive moiety in drug design.
Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 35504-85-9 | [1][2] |
| Molecular Formula | C₁₀H₇FO₃ | [1][2] |
| Molecular Weight | 194.16 g/mol | [1][2] |
| MDL Number | MFCD01656421 | [1] |
| PubChem Substance ID | 329816338 | [1] |
| InChI Key | CMSWGWOQRTZZAS-AATRIKPKSA-N | [1] |
| SMILES | O=C(O)/C=C/C(=O)c1ccc(F)cc1 | [1] |
Physicochemical Data
| Property | Value | Notes |
| Physical Form | Solid | [1] |
| Storage Temperature | Room Temperature | [2] |
| Purity (Typical) | ≥97% | [2] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from structure. |
Synthesis and Characterization
The most logical and widely applicable method for synthesizing 4-aryl-4-oxobut-2-enoic acids is the Friedel-Crafts acylation of an aromatic compound with maleic anhydride. This approach is efficient and utilizes readily available starting materials.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid from fluorobenzene and maleic anhydride using aluminum chloride as a Lewis acid catalyst.
Causality Behind Experimental Choices:
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Solvent: Dichloromethane (DCM) is chosen as it is a relatively inert solvent for Friedel-Crafts reactions and effectively dissolves the reactants and intermediate complexes.
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Catalyst: Anhydrous aluminum chloride (AlCl₃) is a potent Lewis acid required to activate the maleic anhydride for electrophilic aromatic substitution. A slight molar excess is used to account for any minor deactivation by atmospheric moisture.
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Temperature Control: The initial reaction is conducted at 0°C to control the exothermic reaction between AlCl₃ and maleic anhydride. The reaction is then allowed to warm to room temperature to drive the acylation to completion.
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Work-up: The reaction is quenched with ice-cold dilute HCl. This hydrolyzes the aluminum complexes, protonates the carboxylate, and separates the inorganic salts into the aqueous phase.
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq). Suspend the AlCl₃ in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Reagent Addition: Cool the suspension to 0°C using an ice bath. Add maleic anhydride (1.0 eq) portion-wise, ensuring the temperature does not exceed 5°C. Stir for 15 minutes.
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Acylation: Add fluorobenzene (1.1 eq) dropwise via the dropping funnel over 30 minutes.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (2M). Stir vigorously for 30 minutes until the product precipitates.
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Isolation and Purification: Filter the resulting solid precipitate using a Büchner funnel. Wash the crude product with cold water and then a small amount of cold DCM to remove any unreacted fluorobenzene.
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Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid.
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Drying: Dry the purified product in a vacuum oven at 40-50°C.
Synthetic Workflow Diagram
Caption: Friedel-Crafts synthesis workflow.
Spectroscopic Characterization (Expected Signatures)
While specific analytical data is not collected by all suppliers, the identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 13.0-12.0 (s, 1H): Carboxylic acid proton (-COOH).
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δ 8.1-8.0 (m, 2H): Aromatic protons ortho to the carbonyl group.
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δ 7.4-7.3 (m, 2H): Aromatic protons meta to the carbonyl group.
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δ 7.8 (d, 1H, J ≈ 15.6 Hz): Vinylic proton beta to the carboxylic acid.
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δ 6.7 (d, 1H, J ≈ 15.6 Hz): Vinylic proton alpha to the carboxylic acid.
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Rationale: The large coupling constant (J) for the vinylic protons confirms the (E)- or trans-configuration.
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¹³C NMR (DMSO-d₆, 100 MHz):
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δ ~192: Ketone carbonyl carbon.
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δ ~166: Carboxylic acid carbonyl carbon.
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δ ~165 (d, J_CF ≈ 250 Hz): Aromatic carbon bonded to fluorine.
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δ ~140, ~135: Vinylic carbons.
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δ ~132, ~130, ~116: Aromatic carbons.
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FTIR (ATR):
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3200-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~1710 cm⁻¹: C=O stretch of the carboxylic acid.
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~1680 cm⁻¹: C=O stretch of the α,β-unsaturated ketone.
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~1640 cm⁻¹: C=C stretch of the alkene.
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~1230 cm⁻¹: C-F stretch.
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-
Mass Spectrometry (ESI-):
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[M-H]⁻: Expected at m/z 193.03.
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Chemical Reactivity and Synthetic Utility
The molecule's utility as a synthetic intermediate stems from its three primary reactive centers: the carboxylic acid, the electrophilic alkene, and the fluorophenyl ring.
Key Reactive Sites
Caption: Primary reactive centers of the molecule.
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Carboxylic Acid: This functional group readily undergoes standard transformations such as esterification (with alcohols under acidic conditions) and amidation (with amines using coupling agents like DCC or EDC).
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α,β-Unsaturated Ketone (Michael Acceptor): The electron-withdrawing nature of the adjacent ketone and carboxylic acid makes the β-carbon highly electrophilic. It is susceptible to 1,4-conjugate addition (Michael addition) by a wide range of soft nucleophiles, including amines, thiols, and enolates. This reactivity is fundamental to its use in synthesizing more complex heterocyclic structures.[3]
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Fluorophenyl Ring: The fluorine atom can activate the ring for nucleophilic aromatic substitution (SₙAr), although this typically requires strong nucleophiles and forcing conditions. More commonly, it serves as a stable bioisostere for a hydrogen atom, improving metabolic resistance and binding interactions in a biological context.
Biological Activity and Therapeutic Potential
Aryl- and heteroaryl-substituted 4-oxobut-2-enoic acids are an important class of compounds with a range of pharmacological properties.[3] While this specific molecule is primarily sold as a research building block[2][4], its structural class has shown significant promise in several therapeutic areas.
Kynurenine-3-Monooxygenase (KMO) Inhibition
Derivatives of 4-aryl-4-oxobut-2-enoic acid have been identified as potent inhibitors of kynurenine-3-monooxygenase (KMO), an enzyme in the tryptophan metabolism pathway.[5] Overactivity of this pathway can lead to the production of neurotoxic metabolites like quinolinic acid.
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Mechanism of Action: By inhibiting KMO, these compounds can reduce the levels of neurotoxic downstream products, presenting a potential therapeutic strategy for neurodegenerative disorders. The fluorophenyl moiety is often explored in this context for its ability to enhance enzyme binding affinity and improve pharmacokinetic properties.
Potential KMO Inhibition Pathway
Caption: Inhibition of the Kynurenine Pathway.
Other Reported Activities
Studies on structurally related compounds have also indicated:
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Anti-inflammatory and Analgesic Effects: Certain derivatives have shown moderate anti-inflammatory and pain-reducing properties.[6]
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Antioxidant Activity: The core scaffold has been used to synthesize heterocyclic compounds with potent in-vitro antioxidant activity.[3]
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Antimicrobial Activity: Moderate antimicrobial effects have also been reported for this class of molecules.[6]
Safety and Handling
Proper handling of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is critical due to its toxicity profile.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS06 (Skull and crossbones) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statement | H301: Toxic if swallowed. | [1] |
| Precautionary Statements | P264, P270, P301 + P310, P405, P501 | [1] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. | [1] |
Handling Recommendations:
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Always handle in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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In case of accidental ingestion, seek immediate medical attention.
Conclusion
(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is a versatile chemical entity with significant, albeit largely untapped, potential. Its well-defined reactive sites make it an ideal starting point for the synthesis of diverse chemical libraries. Furthermore, its structural relationship to known bioactive compounds, particularly KMO inhibitors, positions it as a valuable scaffold for further investigation in drug discovery programs targeting neuroinflammation and other pathologies. Researchers utilizing this compound should adhere to strict safety protocols while exploring its rich synthetic and medicinal chemistry.
References
-
Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters...: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-7. (URL: [Link])
-
Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43, 442-446. (URL: [Link])
-
Antioxidant Activity of Heterocyclic Compounds Derived from 4-(4-Acetamidophenyl)-4-oxobut-2- enoic Acid. (2015). International Journal of Organic Chemistry, 5, 20-30. (URL: [Link])
Sources
- 1. (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. 35504-85-9 | (E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid - AiFChem [aifchem.com]
- 5. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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